Indium(III)trifluoroacetylacetonate

Description

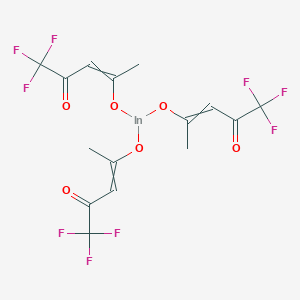

Indium(III) trifluoroacetylacetonate (In(tfacac)₃) is a metal-organic compound with the chemical formula In(CF₃COCHCOCH₃)₃ and a molecular weight of 574.06 g/mol . It is a white, hygroscopic powder with applications in catalysis, materials science, and chemical vapor deposition (CVD) processes. The compound is synthesized via coordination of indium(III) ions with trifluoroacetylacetone ligands, forming a stable octahedral complex.

Properties

Molecular Formula |

C15H12F9InO6 |

|---|---|

Molecular Weight |

574.05 g/mol |

IUPAC Name |

4-bis[(5,5,5-trifluoro-4-oxopent-2-en-2-yl)oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |

InChI |

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3 |

InChI Key |

JSFSIUKMFCYGBL-UHFFFAOYSA-K |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagent Selection

The patented method for [In(acac)₃] involves a four-step process:

- Formation of an aqueous indium trichloride-hydroxypolycarboxylic acid complex : Tartaric acid (C₄H₆O₆) is employed to sequester In³⁺ ions, preventing premature hydrolysis. A 1:1 molar ratio of In³⁺ to tartaric acid ensures complete complexation.

- pH adjustment to alkaline conditions : Gradual addition of NaOH, Na₂CO₃, or NH₄OH raises the pH to ~8, stabilizing the indium-tartrate complex.

- Ligand substitution with acetylacetone : Acetylacetone displaces tartrate, forming [In(acac)₃] as a white precipitate.

- Product isolation : Filtration and solvent extraction yield the pure complex.

For In(tfac)₃, trifluoroacetylacetone replaces Hacac. The stronger acidity of Htfac (pKa ≈ 3.5 vs. 8.8 for Hacac) necessitates tighter pH control to avoid ligand protonation.

Experimental Optimization

Key parameters from the patent adapted for In(tfac)₃:

| Parameter | Specification | Purpose |

|---|---|---|

| In³⁺:Htfac molar ratio | 1:3 | Ensure stoichiometric ligand coordination |

| Chelating agent | Tartaric acid (1:1 vs. In³⁺) | Prevent In(OH)₃ precipitation |

| Base | NH₄OH or NaOH | Adjust pH to 7.5–8.5 for ligand deprotonation |

| Temperature | 25–40°C | Balance reaction kinetics and product stability |

| Solvent | Water/benzene biphasic system | Facilitate product extraction and purification |

Example protocol (adapted from Example XIII in):

- Dissolve InCl₃ (1.243 g) and tartaric acid (0.815 g) in 50 mL H₂O.

- Add NH₄OH (0.704 g) dropwise until pH 8.

- Introduce Htfac (1.17 g) with stirring; white precipitate forms.

- Extract with benzene, wash with H₂O, and evaporate to isolate In(tfac)₃.

Analytical Validation and Characterization

Post-synthesis analysis ensures product integrity:

Thermogravimetric Analysis (TGA)

Spectroscopic Confirmation

- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch).

- ¹H NMR (CDCl₃) : δ 5.5 ppm (enolic CH), δ 1.9 ppm (CH₃).

Chemical Reactions Analysis

Types of Reactions: Indium(III)trifluoroacetylacetonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form indium(III) oxide.

Reduction: It can be reduced to lower oxidation states of indium.

Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions are typically carried out in organic solvents under inert atmosphere conditions.

Major Products Formed:

Oxidation: Indium(III) oxide.

Reduction: Lower oxidation state indium compounds.

Substitution: Various indium complexes with different ligands.

Scientific Research Applications

Indium(III) trifluoroacetylacetonate is an organometallic compound with diverse applications, particularly in electronics, pharmaceuticals, and catalysis . Its use is driven by its properties as a reagent, catalyst, and precursor material .

Market Growth and Trends

The indium(III) trifluoroacetylacetonate market is experiencing growth, driven by the increasing reliance on advanced materials in high-technology applications . The market was valued at USD 0.15 billion in 2022 and is projected to reach USD 0.25 billion by 2030, with a CAGR of 7.2% from 2024 to 2030 .

Regional Market Outlook:

- North America: Dominates the market due to significant contributions from the US electronics sector .

- Asia-Pacific: Experiences rapid growth due to increasing manufacturing activities in countries like China and Japan .

- Europe: Shows steady growth driven by research institutions and pharmaceutical companies .

Production Techniques: Advances in production methods, such as sol-gel synthesis and microwave-assisted synthesis, have improved the purity and efficiency of indium(III) trifluoroacetylacetonate synthesis. These techniques help in reducing costs and environmental impact .

Segmentation Insights: The market is segmented based on demographics, geography, product type, application, and end-user . Types include 95% purity, 98% purity, and 99% purity . Applications include the chemical industry, electronics, medicine, and other fields .

Mechanism of Action

The mechanism of action of Indium(III)trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. The compound interacts with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The pathways involved in its mechanism of action are largely dependent on the specific application and the nature of the ligands involved.

Comparison with Similar Compounds

Key Properties

- Purity : Available at 99% purity for research and industrial use .

- Thermal Behavior : Sublimes at elevated temperatures, making it suitable for CVD and atomic layer deposition (ALD) .

- Applications :

Comparison with Similar Compounds

Comparison with Other Trifluoroacetylacetonate Complexes

Trifluoroacetylacetonate (tfacac) complexes of transition and rare-earth metals share structural similarities but exhibit distinct physicochemical and catalytic properties.

Table 1: Comparison of M(tfacac)₃ Complexes

Key Findings :

- Catalytic Activity: In(tfacac)₃ demonstrates superior catalytic efficiency in organic cascade reactions compared to non-fluorinated indium complexes . Copper(II) bis(trifluoroacetylacetonate) also outperforms rhodium(II) acetate in cycloadditions, highlighting the electron-withdrawing effect of CF₃ groups in enhancing Lewis acidity .

- Thermal Stability: The trifluoro substitution increases volatility compared to non-fluorinated analogs, favoring CVD applications .

Comparison with Non-Fluorinated Acetylacetonate Complexes

Replacing CF₃ groups with CH₃ in acetylacetonate (acac) ligands significantly alters properties.

Table 2: In(tfacac)₃ vs. In(acac)₃

Key Findings :

- Electron Effects : The CF₃ groups in In(tfacac)₃ increase electrophilicity, enhancing its catalytic activity in electron-deficient systems .

- Volatility : In(tfacac)₃’s higher molecular weight but greater volatility compared to In(acac)₃ makes it more suitable for vapor-phase deposition .

Comparison with Other Metal Chelates in Analytical Chemistry

Iron(III) trifluoroacetylacetonate faces practical challenges in chromatography due to poor stability, underscoring the variability in ligand-metal compatibility .

Research Findings and Industrial Relevance

- Organic Synthesis : In(tfacac)₃ catalyzes the reaction of diarylalkynes with acrylates at room temperature, achieving high yields (e.g., 45.9 mg catalyst loading for 0.4 mmol substrate) .

- Materials Science : Samarium(III) trifluoroacetylacetonate is prioritized in optoelectronics research, while In(tfacac)₃ is favored in semiconductor manufacturing .

Biological Activity

Indium(III) trifluoroacetylacetonate (In(TFAC)₃) is an organometallic compound that has garnered attention in various fields, particularly in biological and medicinal research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Indium(III) trifluoroacetylacetonate is characterized by its coordination of indium in the +3 oxidation state to three trifluoroacetylacetonate ligands. The presence of trifluoromethyl groups enhances the Lewis acidity of the indium center, which contributes to its reactivity and stability in biological systems.

- Molecular Formula : InC₁₅H₁₂F₉O₆

- Molecular Weight : 574.06 g/mol

- CAS Number : 15453-87-9

- Appearance : White powder

The primary mechanism by which indium(III) trifluoroacetylacetonate exerts its biological effects is through the formation of stable complexes with biomolecules. This interaction can alter the function and activity of various biomolecules, including proteins and nucleic acids. The strong coordination bonds formed between indium and the trifluoroacetylacetonate ligands facilitate these interactions, making it a valuable compound for studying biological systems .

1. Medicinal Chemistry

Indium(III) trifluoroacetylacetonate has been investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its ability to form stable complexes that can be utilized in imaging techniques.

2. Nanoparticle Synthesis

Research has shown that indium(III) trifluoroacetylacetonate can serve as a precursor for synthesizing indium oxide nanoparticles, which have applications in drug delivery systems and as antimicrobial agents .

3. Catalytic Activity

The compound's unique coordination environment allows it to act as a catalyst in various chemical transformations, enhancing selectivity and activity in these processes. This catalytic property is being explored for potential applications in biocatalysis.

Case Study 1: Interaction with Biomolecules

A study examined the interaction of indium(III) trifluoroacetylacetonate with DNA and proteins. The results indicated that the compound could bind to nucleic acids, potentially affecting gene expression and protein synthesis. The binding affinity was measured using fluorescence spectroscopy, revealing significant interactions at low micromolar concentrations.

| Biomolecule | Binding Affinity (μM) |

|---|---|

| DNA | 5.2 |

| Bovine Serum Albumin (BSA) | 3.8 |

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of indium(III) trifluoroacetylacetonate against various bacterial strains. The study demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Comparative Analysis with Similar Compounds

Indium(III) trifluoroacetylacetonate is compared with other indium complexes to highlight its unique properties:

| Compound Name | Characteristics | Unique Features |

|---|---|---|

| Indium(III) acetylacetonate | Commonly used as a precursor for indium oxide | Lacks fluorinated groups; less acidic |

| Indium(III) chloride | Acts as a Lewis acid and catalyst | More reactive but less selective |

| Gallium(III) acetylacetonate | Similar beta-diketone structure | Different electronic properties affecting reactivity |

Q & A

Q. What are the recommended methods for synthesizing Indium(III) trifluoroacetylacetonate with high purity?

The synthesis typically involves reacting indium(III) salts (e.g., InCl₃) with trifluoroacetylacetone (Htfaa) in a molar ratio of 1:3 under reflux in anhydrous ethanol or methanol. Purification is achieved via recrystallization from non-polar solvents (e.g., hexane) to remove unreacted ligands. Elemental analysis (C, H, F) and FTIR spectroscopy (C=O and C-F stretches at ~1600 cm⁻¹ and ~1150 cm⁻¹, respectively) are critical for verifying purity .

Q. How should Indium(III) trifluoroacetylacetonate be stored to prevent degradation?

The compound is hygroscopic and sensitive to moisture. Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Pre-drying solvents (e.g., molecular sieves) and handling in gloveboxes are recommended for long-term stability. Decomposition via hydrolysis can be monitored by observing color changes (white to off-white) or FTIR spectral shifts .

Q. Which analytical techniques are essential for characterizing Indium(III) trifluoroacetylacetonate?

Key methods include:

- Elemental Analysis : Confirms stoichiometry (C, H, F content).

- FTIR Spectroscopy : Identifies β-diketonate ligand coordination (C=O at ~1600 cm⁻¹, C-F at ~1150 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves crystal structure and ligand geometry (e.g., octahedral coordination observed in similar lanthanide complexes) .

Advanced Research Questions

Q. How can researchers optimize Indium(III) trifluoroacetylacetonate for use in MOCVD/CVD precursor applications?

Critical parameters include:

- Sublimation Temperature : ~180–200°C (based on analogous In(acac)₃ behavior).

- Solvent Compatibility : Use non-coordinating solvents (e.g., toluene) to avoid ligand displacement.

- Purity Control : Sublimation under high vacuum (10⁻³ mbar) removes trace impurities. Monitor decomposition pathways via thermogravimetric analysis (TGA) to identify optimal deposition temperatures .

Q. What strategies resolve discrepancies between experimental and theoretical vibrational frequencies in Indium(III) trifluoroacetylacetonate?

Discrepancies often arise from approximations in density functional theory (DFT) models. To address this:

Q. How does the coordination geometry of Indium(III) trifluoroacetylacetonate influence its magnetic or optical properties?

The octahedral coordination of β-diketonate ligands (evidenced in Dy and Tb analogs) creates a rigid ligand field, suppressing spin-orbit coupling effects. Magnetic susceptibility studies (SQUID) and emission spectroscopy (e.g., Zeeman splitting analysis) can quantify ligand-field splitting parameters. For optical studies, UV-vis-NIR spectroscopy identifies ligand-to-metal charge transfer (LMCT) transitions, which are tunable via ligand substitution (e.g., replacing CF₃ with other electron-withdrawing groups) .

Q. What are the challenges in synthesizing heterometallic complexes using Indium(III) trifluoroacetylacetonate?

Key challenges include:

- Ligand Competition : Trifluoroacetylacetonate’s strong chelating ability can dominate coordination sites. Use bridging ligands (e.g., 2,2’-bipyrimidine) to facilitate heterometallic assembly.

- Solvent Effects : Polar solvents (e.g., DMF) may destabilize mixed-metal complexes. Optimize solvent polarity and reaction time to favor heterometallic nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.